2-((Acetyl)(2-(stearoylamino)ethyl)amino)ethylacetate
Description
2-((Acetyl)(2-(stearoylamino)ethyl)amino)ethylacetate is a multifunctional compound featuring a combination of acetyl, stearoylaminoethyl, and ethyl acetate groups. The stearoylamino moiety (a C18 saturated fatty acid chain) confers lipophilicity, while the acetyl and ethyl acetate groups introduce polar and ester functionalities.
Properties
CAS No. |
94006-15-2 |
|---|---|
Molecular Formula |
C26H50N2O4 |
Molecular Weight |
454.7 g/mol |
IUPAC Name |
2-[acetyl-[2-(octadecanoylamino)ethyl]amino]butanoic acid |
InChI |
InChI=1S/C26H50N2O4/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25(30)27-21-22-28(23(3)29)24(5-2)26(31)32/h24H,4-22H2,1-3H3,(H,27,30)(H,31,32) |
InChI Key |
ZETWKPQKSLCTBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCN(C(CC)C(=O)O)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Acetyl)(2-(stearoylamino)ethyl)amino)ethylacetate typically involves multiple steps. One common method includes the acetylation of 2-(stearoylamino)ethylamine followed by the esterification with acetic acid. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. These methods are designed to optimize the reaction conditions and minimize the production costs while maintaining the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-((Acetyl)(2-(stearoylamino)ethyl)amino)ethylacetate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
2-((Acetyl)(2-(stearoylamino)ethyl)amino)ethylacetate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((Acetyl)(2-(stearoylamino)ethyl)amino)ethylacetate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional analogs, highlighting differences in substituents, molecular properties, and applications:
Key Comparative Insights:
Lipophilicity: The stearoylamino group in the target compound and N-[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]stearamide monoacetate imparts significant hydrophobicity, making them suitable for lipid-based applications. In contrast, 2-(Dimethylamino)ethyl acetate and Ethyl 2-[(2-hydroxyethyl)amino]acetate are more hydrophilic due to polar substituents.
Synthetic Flexibility: Compounds like Ethyl 2-(diethylamino)-2-phenylacetate demonstrate how aromatic and branched alkyl groups can tune solubility and reactivity for chiral synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
